H-Gly-Gly-Met-OH

描述

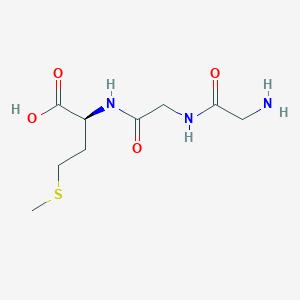

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCVIQJVRGXUSA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of H-Gly-Gly-Met-OH

Introduction

H-Gly-Gly-Met-OH, also known as Glycyl-glycyl-methionine, is a tripeptide composed of two glycine (B1666218) residues and one methionine residue. As a distinct chemical entity, it serves as a valuable model compound in peptide research and holds potential for various applications in drug development and biotechnology. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant biological context, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | [1] |

| Molecular Formula | C9H17N3O4S | [1] |

| Molecular Weight | 263.32 g/mol | [1] |

| Exact Mass | 263.09397721 Da | [1] |

| CAS Number | 17343-02-1 | [1] |

| PubChem CID | 7010486 | [1] |

| Computed XLogP3 | -3.7 | [1] |

Synthesis and Purification

The synthesis of this compound typically follows standard peptide chemistry protocols, most commonly Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids on a solid support, enabling high yields and purity.

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)

The SPPS process follows a cyclical workflow to build the peptide chain before cleavage from the resin support.

Following synthesis, the crude peptide is purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Biological Context: Methionine Biosynthesis

While specific signaling pathways for this compound are not extensively documented, the biosynthesis of its constituent amino acid, methionine, is a fundamental and well-understood pathway in plants and microorganisms.[2][3] Methionine is an essential amino acid for humans and the precursor to S-adenosylmethionine (AdoMet), a universal methyl group donor.[3] Understanding this pathway provides crucial context for the peptide's metabolic origins.

References

An In-Depth Technical Guide to the Presumed Structure and Function of Glycyl-Glycyl-Methionine

Molecular Structure and Properties

Glycyl-glycyl-methionine is a tripeptide composed of two glycine (B1666218) residues and one methionine residue. The structure consists of a central glycine linked to a terminal glycine and a C-terminal methionine.

1.1 Chemical Structure

The presumed chemical structure of L-glycyl-L-glycyl-L-methionine is depicted below.

Table 1: Physicochemical Properties of Glycyl-Glycyl-Methionine and Its Constituents

| Property | Glycyl-Glycyl-Methionine (Predicted) | Glycyl-Methionine | Glycine | Methionine |

| Chemical Formula | C9H17N3O4S | C7H14N2O3S[1] | C2H5NO2 | C5H11NO2S |

| Molecular Weight | 263.31 g/mol | 206.27 g/mol [1][2] | 75.07 g/mol | 149.21 g/mol |

| IUPAC Name | (S)-2-(2-(2-aminoacetamido)acetamido)-4-(methylthio)butanoic acid | (2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid[1][2] | Aminoacetic acid | (S)-2-amino-4-(methylthio)butanoic acid |

| CAS Number | Not available | 554-94-9[1][2] | 56-40-6 | 63-68-3 |

| PubChem CID | Not available | 151282[2] | 750 | 6137 |

Presumed Biological Functions

The biological functions of glycyl-glycyl-methionine have not been explicitly documented. However, based on the roles of its constituent amino acids and smaller peptide fragments, several functions can be inferred. As a tripeptide, it is likely an intermediate in protein metabolism.[3]

2.1 Role of Glycine

Glycine is the simplest amino acid and is involved in a multitude of metabolic pathways. It is a precursor for the synthesis of purines, porphyrins (and therefore heme), creatine, and glutathione.[4] Glycine also functions as a neurotransmitter in the central nervous system.

2.2 Role of Methionine

Methionine is an essential amino acid and plays a critical role as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body. SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a wide range of cellular processes. Methionine metabolism is also linked to the synthesis of cysteine, taurine, and glutathione, which are important for antioxidant defense.

Potential Signaling Pathway Involvement

Direct involvement of glycyl-glycyl-methionine in specific signaling pathways is currently unknown. However, its constituent amino acids, particularly methionine, are known to influence key cellular signaling cascades.

3.1 Methionine and mTORC1 Signaling

Methionine availability is sensed by the cell and can regulate the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Methionine is converted to S-adenosylmethionine (SAM), which is sensed by SAMTOR. In the absence of SAM, SAMTOR inhibits mTORC1 signaling.[5]

3.2 Methionine and Glycyl-tRNA Synthetase (GlyRS) Phosphorylation

Methionine has been shown to stimulate the phosphorylation of Glycyl-tRNA synthetase (GlyRS) through the GPR87-CDC42/Rac1-MAP3K10 signaling pathway in bovine mammary epithelial cells.[6] This suggests a potential cross-talk between methionine availability and the machinery of protein synthesis.

Experimental Protocols

As no specific experimental studies on glycyl-glycyl-methionine were identified, this section outlines general methodologies for the synthesis, purification, and analysis of peptides, which would be applicable to the study of this tripeptide.

4.1 Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a common method for the chemical synthesis of peptides.

-

Resin Preparation: A suitable resin (e.g., Merrifield resin) is functionalized with the C-terminal amino acid, methionine, with its amino group protected (e.g., with Fmoc or Boc).

-

Deprotection: The protecting group on the amino group of the resin-bound methionine is removed.

-

Coupling: The next amino acid (glycine), with its amino group protected and its carboxyl group activated, is added to couple with the deprotected amino group of the resin-bound methionine.

-

Repeat: The deprotection and coupling steps are repeated with the final glycine residue.

-

Cleavage: The synthesized tripeptide is cleaved from the resin support, and all protecting groups are removed.

4.2 Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide synthesized via SPPS is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents is typically employed, for example, Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Detection: The peptide is detected by its absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

Fraction Collection: Fractions corresponding to the peak of the desired peptide are collected.

4.3 Characterization by Mass Spectrometry (MS)

The identity and purity of the synthesized and purified peptide are confirmed by mass spectrometry.

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

-

Analysis: The observed molecular weight of the peptide is compared to its calculated theoretical molecular weight. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.

Quantitative Data

As there is no direct quantitative data for glycyl-glycyl-methionine, the following table summarizes some relevant quantitative information for its constituent amino acids.

Table 2: Selected Quantitative Data for Glycine and Methionine

| Parameter | Value | Organism/System | Reference |

| Glycine Concentration in Female Genital Tract | Most concentrated amino acid | Mouse | [7] |

| Methionine Apical Uptake Km | 0.96 mmol/L | Caco-2 cells | [8] |

| Methionine Apical Uptake Vmax | 673 pmol/(min·cm2) | Caco-2 cells | [8] |

| Methionine Basolateral Uptake Km | 3.46 mmol/L | Caco-2 cells | [8] |

| Methionine Basolateral Uptake Vmax | 3480 pmol/(min·cm2) | Caco-2 cells | [8] |

Conclusion and Future Directions

This technical guide provides a foundational understanding of the presumed structure and function of glycyl-glycyl-methionine, based on the well-characterized properties of its constituent amino acids and the dipeptide glycyl-methionine. The lack of direct experimental data highlights a significant knowledge gap. Future research should focus on the chemical synthesis and purification of glycyl-glycyl-methionine to enable in-depth studies of its biological activities. Investigating its potential role in cellular signaling, metabolism, and as a therapeutic agent would be of significant interest to the scientific and drug development communities. Elucidating the specific transporters involved in its cellular uptake and its metabolic fate will be crucial to understanding its physiological relevance.

References

- 1. Glycylmethionine - Wikipedia [en.wikipedia.org]

- 2. Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Glycyl-Methionine (HMDB0028847) [hmdb.ca]

- 4. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine stimulates GlyRS phosphorylation via the GPR87-CDC42/Rac1-MAP3K10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions in glycine and methionine uptake, conversion and incorporation into proteins in the preimplantation mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and kinetics of uptake and efflux of L-methionine in an intestinal epithelial model (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of the Tripeptide H-Gly-Gly-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the tripeptide H-Gly-Gly-Met-OH, also known as Glycyl-Glycyl-L-Methionine. This document is intended to serve as a quick reference for researchers and professionals involved in drug development and peptide-based scientific research.

Quantitative Physicochemical Data

The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for a range of experimental and computational applications, from calculating molar concentrations for in vitro assays to informing molecular modeling studies.

| Property | Value | Source |

| Molecular Formula | C9H17N3O4S | PubChem CID: 7010486[1] |

| Molecular Weight | 263.32 g/mol | PubChem CID: 7010486[1] |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | PubChem CID: 7010486[1] |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CNC(=O)CN | PubChem CID: 7010486 |

| Description | A peptide composed of glycine, glycine, and methionine residues. | [1] |

Molecular Structure and Connectivity

To facilitate a clear understanding of the molecular architecture of this compound, the following diagram illustrates the sequence and connectivity of its constituent amino acid residues.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standardized procedures in analytical chemistry. For specific applications involving this compound, researchers should refer to established methodologies in peptide and protein analysis. These may include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF, MALDI-TOF) is the standard method for accurately determining the molecular weight of peptides. The sample is ionized and the mass-to-charge ratio of the resulting ions is measured.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the peptide by analyzing the chemical environment of each atom.

-

Amino Acid Analysis: This technique can be used to verify the amino acid composition and stoichiometry of the peptide after acid hydrolysis.

The selection of a specific protocol will depend on the research objectives, the required level of accuracy, and the available instrumentation. It is recommended to consult specialized literature for detailed experimental conditions tailored to the analysis of short peptides.

References

Synthesis of the Tripeptide Gly-Gly-Met: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of the tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met). The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the development of novel therapeutics, research tools, and biomaterials. This document provides a comprehensive overview of the synthetic strategies, experimental protocols, and characterization methods for producing Gly-Gly-Met with high purity. The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is widely favored for its efficiency and milder reaction conditions.

Overview of Synthetic Strategy

The synthesis of Gly-Gly-Met is most commonly achieved via a stepwise solid-phase approach. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This strategy simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.

The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid, Methionine (Met), is attached to the resin. Subsequently, Glycine (Gly) is coupled twice in succession. Each amino acid is protected at its α-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. The synthesis culminates in the cleavage of the completed tripeptide from the resin support and the removal of any side-chain protecting groups.

Experimental Protocols

This section outlines a detailed protocol for the solid-phase synthesis of Gly-Gly-Met using Fmoc chemistry.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

| Reagent/Material | Grade | Supplier (Example) |

| Fmoc-Met-Wang Resin | 0.5 mmol/g substitution | Sigma-Aldrich |

| Fmoc-Gly-OH | Peptide synthesis grade | Chem-Impex |

| HBTU | Peptide synthesis grade | Sigma-Aldrich |

| DIPEA | Peptide synthesis grade | Sigma-Aldrich |

| Piperidine | ACS grade | Fisher Scientific |

| DMF | HPLC grade | Fisher Scientific |

| DCM | HPLC grade | Fisher Scientific |

| TFA | Reagent grade | Sigma-Aldrich |

| TIS | Reagent grade | Sigma-Aldrich |

| Diethyl ether | ACS grade | Fisher Scientific |

Synthesis Workflow

The overall workflow for the solid-phase synthesis of Gly-Gly-Met is depicted in the following diagram.

The Enigmatic Tripeptide: A Technical Exploration of the Potential Biological Roles of H-Gly-Gly-Met-OH

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the potential biological significance of the tripeptide H-Gly-Gly-Met-OH, also known as Glycyl-glycyl-methionine. Despite the fundamental importance of small peptides in numerous physiological processes, a comprehensive review of the scientific literature reveals a notable absence of specific research dedicated to the direct biological functions, signaling pathways, and quantitative physiological data for this particular molecule. Consequently, this document will provide a theoretical framework for its potential roles, drawing upon the well-established biological activities of its constituent amino acids: glycine (B1666218) and methionine.

Postulated Biological Functions Based on Constituent Amino Acids

The biological activities of this compound are likely influenced by the individual properties of glycine and methionine, as well as the synergistic effects arising from their peptide linkage.

Metabolic and Biosynthetic Precursor

Glycine is a versatile amino acid that serves as a precursor for a variety of crucial biomolecules.[1] this compound, upon enzymatic cleavage, would release two glycine residues and one methionine residue. These could then be incorporated into several key metabolic pathways:

-

Glutathione (B108866) Synthesis: Both glycine and the methionine-derived cysteine are essential for the synthesis of glutathione (GSH), the master antioxidant in the body.[2][3] A sustained supply of these precursors is critical for maintaining cellular redox homeostasis and protecting against oxidative stress.

-

Purine and Heme Synthesis: Glycine is a fundamental building block in the de novo synthesis of purines (adenine and guanine) and the porphyrin ring of heme.[1]

-

Creatine Production: Glycine contributes to the synthesis of creatine, a vital molecule for energy storage and transfer in muscle and brain tissue.[1]

Neuromodulatory and Cytoprotective Activities

Glycine itself functions as an inhibitory neurotransmitter in the central nervous system (CNS), primarily by acting on glycine receptors.[1] While the direct activity of this compound on these receptors is unknown, its breakdown could locally increase glycine concentrations, potentially modulating neuronal activity.

Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the body, which is essential for the methylation of DNA, proteins, and neurotransmitters.[3][4] This suggests a potential indirect role for this compound in epigenetic regulation and neurotransmitter metabolism.

Antioxidant and Redox Signaling Potential

The presence of methionine, a sulfur-containing amino acid, imparts potential antioxidant properties to the tripeptide. The sulfur atom in methionine can be reversibly oxidized and reduced, allowing it to scavenge reactive oxygen species (ROS).[2] This capability suggests that this compound could participate in cellular defense against oxidative damage.

Hypothetical Signaling Pathways

Given the absence of direct evidence, any depiction of signaling pathways involving this compound remains speculative. However, based on the roles of its constituent amino acids, we can propose potential points of interaction with established signaling cascades.

One hypothetical scenario involves the cellular response to oxidative stress. This compound could be taken up by cells via peptide transporters. Intracellular peptidases would then hydrolyze the tripeptide, releasing glycine and methionine. This would, in turn, bolster the intracellular pools of precursors for glutathione synthesis, thereby enhancing the cell's antioxidant capacity.

Future Research Directions and Experimental Protocols

To elucidate the definitive biological role of this compound, a systematic and multi-faceted research approach is required. The following outlines key experimental avenues:

In Vitro Characterization

-

Cell Viability and Proliferation Assays: To determine the effect of this compound on cell health, various cell lines (e.g., neuronal cells, hepatocytes, immune cells) should be cultured in the presence of the tripeptide at a range of concentrations. Cell viability can be assessed using MTT or AlamarBlue assays, while proliferation can be measured by BrdU incorporation or cell counting.

-

Antioxidant Capacity Assays: The ability of this compound to mitigate oxidative stress can be investigated by pre-treating cells with the tripeptide before exposing them to an oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide). Intracellular ROS levels can be quantified using fluorescent probes like DCFDA. The expression and activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione peroxidase) can be measured by qPCR, Western blotting, and activity assays.

-

Receptor Binding Assays: To explore potential neuromodulatory effects, competitive binding assays can be performed using radiolabeled ligands for known neurotransmitter receptors, particularly glycine receptors, to see if this compound can displace the native ligand.

In Vivo Studies

-

Pharmacokinetic Analysis: Following administration of this compound to animal models (e.g., rodents), blood and tissue samples should be collected at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS would be the analytical method of choice.

-

Animal Models of Disease: The therapeutic potential of this compound could be evaluated in animal models of diseases characterized by oxidative stress or neuronal excitotoxicity, such as neurodegenerative diseases or ischemia-reperfusion injury. Behavioral tests, histological analysis, and measurement of disease-specific biomarkers would be key endpoints.

Quantitative Data Summary

As of the date of this publication, there is no specific quantitative data available in the peer-reviewed literature regarding the biological activity of this compound. Future research as outlined above will be critical in generating such data.

Conclusion

This compound is a simple tripeptide with the potential for diverse biological activities, primarily inferred from the known functions of its constituent amino acids, glycine and methionine. These potential roles include serving as a metabolic precursor, a neuromodulator, and an antioxidant. However, the lack of direct experimental evidence necessitates a dedicated research effort to validate these hypotheses and to uncover any novel functions of this molecule. The experimental framework proposed herein provides a roadmap for such an investigation, which could ultimately reveal new therapeutic avenues for a range of pathological conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of Glycyl-glycyl-methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-glycyl-methionine (Gly-Gly-Met) is a tripeptide composed of two glycine (B1666218) residues and a C-terminal methionine residue. As a short-chain peptide, its physicochemical properties are of significant interest in various fields, including drug delivery, biochemistry, and nutritional science. The presence of the sulfur-containing amino acid, methionine, imparts unique characteristics to the peptide, such as susceptibility to oxidation, which can be a critical factor in both its biological function and its stability as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of Glycyl-glycyl-methionine. It includes a summary of its key identifiers and predicted properties, detailed experimental protocols for their determination, and a visualization of a typical workflow for its synthesis and characterization.

Physicochemical Properties

The quantitative physicochemical data for Glycyl-glycyl-methionine are summarized in the tables below. It is important to note that while some of these properties are based on established values for its constituent amino acids, others are predicted values derived from computational models due to the limited availability of direct experimental data for this specific tripeptide.

Table 1: General and Chemical Identifiers

| Property | Value |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-(methylsulfanyl)butanoic acid |

| Molecular Formula | C9H17N3O4S |

| Molecular Weight | 263.31 g/mol |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CNC(=O)CN |

| InChI Key | YSDLIYZLOTZZNP-UWVGGRQHSA-N |

| CAS Number | Not available |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Water Solubility | High (based on constituent amino acids) | General peptide solubility principles |

| logP | -4.2 (approx.) | Computational models |

| pKa (Strongest Acidic) | 3.5 (approx., C-terminal carboxyl) | Computational models |

| pKa (Strongest Basic) | 8.0 (approx., N-terminal amino) | Computational models |

| Isoelectric Point (pI) | 5.7 (approx.) | Computational models |

| Melting Point | Decomposes before melting | General peptide characteristics[1][2] |

Experimental Protocols

Accurate determination of the physicochemical properties of peptides like Glycyl-glycyl-methionine is crucial for their application. The following sections detail the standard experimental methodologies for key properties.

Determination of Aqueous Solubility

The solubility of a peptide is a critical parameter for its formulation and delivery. A common method to determine solubility is the equilibrium solubility method.

Methodology:

-

Preparation of Supersaturated Solution: A small, accurately weighed amount of Gly-Gly-Met is added to a fixed volume of purified water (e.g., 1 mL) in a sealed vial. The amount added should be in excess of its expected solubility.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: The solution is centrifuged at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by lyophilizing the supernatant and weighing the residue.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

Determination of Melting Point

Peptides, particularly smaller ones, often decompose at high temperatures rather than exhibiting a sharp melting point.[1][2] Fast Scanning Calorimetry (FSC) is a technique used to overcome this challenge by applying very high heating rates.[1][2]

Methodology:

-

Sample Preparation: A microgram-sized sample of the lyophilized peptide is placed on the FSC sensor.

-

Fast Heating Scan: The sample is heated at a very high rate (e.g., 20,000 K/s) to minimize thermal decomposition.[2]

-

Detection of Melting Endotherm: The heat flow is monitored as a function of temperature. The melting event is observed as an endothermic peak.

-

Data Analysis: The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[1]

Determination of pKa Values by Potentiometric Titration

The pKa values of the ionizable groups (the N-terminal amine, the C-terminal carboxylic acid, and any ionizable side chains) are crucial for understanding the peptide's charge state at different pH values.[3]

Methodology:

-

Sample Preparation: A precise amount of Gly-Gly-Met is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).[4] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[4]

-

Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a starting pH of around 1.8-2.0.[4][5]

-

Titration: The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions of the curve. These can be more accurately determined from the inflection points of the first derivative of the titration curve.[5] The procedure should be repeated multiple times to ensure reproducibility.[4]

Visualizations

Workflow for Synthesis and Characterization of Glycyl-glycyl-methionine

The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent characterization of Glycyl-glycyl-methionine.

Caption: Workflow for the synthesis and characterization of Gly-Gly-Met.

References

- 1. researchgate.net [researchgate.net]

- 2. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

Literature review on H-Gly-Gly-Met-OH

An In-depth Technical Guide to the Tripeptide H-Gly-Gly-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide this compound, composed of two glycine (B1666218) residues and a C-terminal methionine, is a molecule of interest in various fields of biochemical and pharmaceutical research. Its structure, combining the simplicity and flexibility of glycine with the unique properties of methionine, suggests potential roles in a range of biological processes. Glycine is known for its cytoprotective effects and its role as a neurotransmitter, while methionine, a sulfur-containing amino acid, is a key component in metabolism and is susceptible to oxidation, implicating it in redox-related cellular processes.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust protocol for its synthesis and purification, and methods for its characterization. Furthermore, it explores its potential biological activities, including antioxidant and cytoprotective effects, and discusses putative signaling pathways in which it may be involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, biochemistry, and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₇N₃O₄S |

| Molecular Weight | 263.32 g/mol |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid |

| Amino Acid Sequence | Gly-Gly-Met |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin, simplifying purification at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of this compound on a 0.1 mmol scale.

Materials:

-

Fmoc-Met-Wang resin (0.5 mmol/g substitution)

-

Fmoc-Gly-OH

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell 200 mg of Fmoc-Met-Wang resin in 5 mL of DMF in a fritted syringe reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 3 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol) and HOBt (67.6 mg, 0.5 mmol) in 2 mL of DMF.

-

Add DIC (78 µL, 0.5 mmol) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for the second Glycine residue.

-

Final Fmoc Deprotection: After the final coupling, repeat the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. To mitigate potential oxidation of the methionine residue, 1-2% dithiothreitol (B142953) (DTT) can be added as a scavenger.[3][4]

-

Add 2 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.

-

Agitate for 2 hours at room temperature.

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified by reverse-phase HPLC (RP-HPLC).

Protocol:

-

System: Preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 220 nm.

Procedure:

-

Dissolve the crude peptide in Mobile Phase A.

-

Inject the solution onto the C18 column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Starting Resin Loading | 0.1 mmol |

| Crude Peptide Yield | ~85% (relative to resin loading) |

| Purity after HPLC | >98% |

| Final Yield | ~60% (after purification) |

| HPLC Retention Time | ~15 minutes (analytical) |

Characterization

The identity and purity of the synthesized this compound are confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Mass [M+H]⁺: 264.10 m/z.

NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information.

Expected ¹H NMR (500 MHz, D₂O) Chemical Shifts:

| Proton | Chemical Shift (ppm) | Multiplicity |

| Met α-CH | 4.35 | dd |

| Gly¹ α-CH₂ | 3.98 | s |

| Gly² α-CH₂ | 3.95 | s |

| Met β-CH₂ | 2.10 - 2.25 | m |

| Met γ-CH₂ | 2.60 | t |

| Met ε-CH₃ | 2.15 | s |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Potential Biological Activities and Experimental Protocols

The biological functions of this compound have not been extensively studied. However, based on its constituent amino acids, it may possess antioxidant and cytoprotective properties.

Antioxidant Activity

The methionine residue, with its sulfur atom, can be susceptible to oxidation, suggesting that the peptide could act as a scavenger of reactive oxygen species (ROS).[5]

5.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Create a series of dilutions of the peptide.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, mix the peptide dilutions with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

5.1.2. ABTS Radical Scavenging Assay

This assay assesses the capacity of the peptide to scavenge the ABTS radical cation.

Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution to an absorbance of ~0.7 at 734 nm.

-

Prepare various concentrations of this compound.

-

Mix the peptide solutions with the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after a 6-minute incubation.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Cytoprotective Effects

Glycine is known to protect cells from various types of injury, particularly those induced by hypoxia or ATP depletion.[1][6]

5.2.1. Cell Viability Assay under Oxidative Stress

This assay evaluates the ability of this compound to protect cells from oxidative damage.

Protocol:

-

Culture a suitable cell line (e.g., human dermal fibroblasts) in 96-well plates.

-

Pre-incubate the cells with different concentrations of this compound for a defined period.

-

Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H₂O₂).

-

After the stress period, assess cell viability using an MTT or similar assay.

-

Determine the concentration at which the peptide provides significant protection.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet elucidated, we can propose a hypothetical workflow for its synthesis and a potential mechanism for its antioxidant action based on known biochemical principles.

Experimental Workflow Diagram

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Hypothetical Antioxidant Signaling Pathway

Caption: Proposed Mechanism of ROS Scavenging by this compound.

Conclusion

This compound is a tripeptide with potential applications in biomedical research, stemming from the combined properties of its constituent amino acids. This guide has provided a detailed framework for its synthesis, purification, and characterization, along with protocols to investigate its potential biological activities. The straightforward synthesis via SPPS and the predicted antioxidant and cytoprotective effects make it an attractive molecule for further investigation. Future research should focus on validating these potential biological activities through rigorous in vitro and in vivo studies to fully elucidate its therapeutic and scientific value.

References

- 1. Cytoprotective effects of glycine and glutathione against hypoxic injury to renal tubules [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine--an important neurotransmitter and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. A novel antioxidant peptide from black soybean [Glycine max (L.) Merr.] with verified MPO interaction and multi-scale antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytoprotection by glycine against ATP-depletion-induced injury is mediated by glycine receptor in renal cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of H-Gly-Gly-Met-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Gly-Gly-Met-OH, also known as Glycyl-Glycyl-Methionine, is a compound of interest in various research and development fields. Understanding its solubility characteristics is paramount for its effective application in experimental and formulation settings. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, based on established principles of peptide chemistry. It also outlines detailed experimental protocols for solubility determination and visualizes key workflows for clarity.

Core Concepts in Peptide Solubility

The solubility of a peptide is primarily dictated by its amino acid composition, sequence, and overall charge. This compound is a neutral peptide due to the absence of acidic or basic side chains and the presence of a free N-terminal amine and a free C-terminal carboxylic acid group, which exist as a zwitterion at neutral pH.

General principles suggest that neutral peptides, particularly those with hydrophobic residues like methionine, may exhibit limited solubility in aqueous solutions.[1][2][3][4] Therefore, a systematic approach involving a range of solvents is necessary to identify an appropriate vehicle for solubilization.

Qualitative Solubility Profile of this compound

| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Remarks |

| Aqueous | Deionized Water, Phosphate-Buffered Saline (PBS) | Low to Moderate | As a neutral peptide, its solubility in water may be limited. It is recommended as the first solvent to test.[2][3] |

| Organic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol, Ethanol, Isopropanol | Moderate to High | Organic solvents are often effective for neutral and hydrophobic peptides.[2][4] Caution: DMSO may oxidize the methionine residue in this compound; DMF is a recommended alternative in such cases.[4] |

| Acidic/Basic | Dilute Acetic Acid, Dilute Ammonium Hydroxide | Not Generally Recommended | These are typically used for basic and acidic peptides, respectively, and are unlikely to significantly improve the solubility of a neutral peptide like this compound.[2][3] |

Experimental Protocol for Determining Peptide Solubility

The following is a general and systematic protocol for determining the solubility of this compound. It is crucial to start with a small amount of the peptide to avoid wasting the entire sample.[1][3]

Materials:

-

This compound (lyophilized powder)

-

Solvents: Deionized water (sterile), PBS (pH 7.4), DMSO, DMF, Ethanol

-

Vortex mixer

-

Sonicator (bath or probe)

-

Centrifuge

-

Pipettes and sterile microcentrifuge tubes

Procedure:

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

-

Initial Test in Aqueous Solvent:

-

Weigh a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small volume of deionized water (e.g., 100 µL) to achieve a desired starting concentration (e.g., 10 mg/mL).

-

Vortex the mixture thoroughly for 1-2 minutes.

-

If the peptide does not dissolve, sonicate the sample for 10-15 second bursts, allowing the sample to cool in between cycles to prevent heating.[1]

-

Visually inspect the solution. A clear solution indicates dissolution. If the solution remains cloudy or contains visible particles, the peptide is not fully soluble at that concentration.

-

If insoluble, gradually add more solvent in known increments, vortexing and sonicating after each addition, until the peptide dissolves or a practical minimum solubility is determined.

-

-

Testing in Organic Solvents (if insoluble in aqueous solutions):

-

If the peptide shows poor solubility in water, use a fresh, small sample of the peptide.

-

Add a small volume of an organic solvent (e.g., DMSO or DMF).

-

Follow the same procedure of vortexing and sonicating.

-

For applications requiring a final aqueous solution, a common strategy is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer to the desired final concentration, vortexing continuously.[4] Be mindful of the final concentration of the organic solvent, as it may affect downstream experiments.

-

-

Warming (Optional): Gentle warming can be employed to aid dissolution, but it should be done with caution to avoid peptide degradation.[1]

-

Centrifugation: Before use, it is good practice to centrifuge the prepared peptide solution to pellet any undissolved micro-aggregates.[1]

Visualization of Workflows

To further clarify the decision-making and experimental processes, the following diagrams are provided.

Caption: Decision tree for selecting a solvent for this compound.

Caption: Experimental workflow for peptide solubility testing.

References

The Synthesis and Postulated Biological Significance of the Tripeptide Gly-Gly-Met: A Technical Guide

Disclaimer: The specific discovery and detailed historical account of the tripeptide Gly-Gly-Met are not extensively documented in publicly available scientific literature. This guide, therefore, focuses on the established methodologies for its chemical synthesis, characterization, and a discussion of its potential biological roles based on the known functions of its constituent amino acids and related peptides.

Introduction

The tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met) is a sequence of three amino acids: two glycine (B1666218) residues followed by a methionine residue. Glycine, the simplest amino acid, provides flexibility to peptide chains, while methionine, a sulfur-containing amino acid, is involved in critical metabolic processes, including methylation.[1][2][3] The unique combination of these amino acids suggests that Gly-Gly-Met could possess specific biological activities, potentially acting as a signaling molecule or a metabolic intermediate. This document provides a technical overview for researchers and drug development professionals interested in the synthesis and potential exploration of this peptide.

Physicochemical Properties of Constituent Amino Acids

A foundational understanding of the individual amino acids is crucial for predicting the properties of the resulting peptide.

| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Glycine | Gly, G | C₂H₅NO₂ | 75.07 | Achiral, provides conformational flexibility to peptide chains.[3] |

| Methionine | Met, M | C₅H₁₁NO₂S | 149.21 | Essential amino acid, contains a sulfur atom, precursor for S-adenosylmethionine (a universal methyl donor).[2] |

Synthesis of Gly-Gly-Met

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like Gly-Gly-Met. The following section details a representative experimental protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the methionine residue. Wash the resin thoroughly with DMF and DCM.

-

First Glycine Coupling:

-

Pre-activate Fmoc-Gly-OH by dissolving it with HOBt and DIC in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.

-

Second Glycine Coupling: Repeat step 3 to couple the second glycine residue.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc protecting group.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized Gly-Gly-Met peptide using mass spectrometry and analytical HPLC.

Experimental Workflow for Gly-Gly-Met Synthesis

Caption: Workflow for the solid-phase synthesis of Gly-Gly-Met.

Postulated Biological Significance and Signaling Pathways

While specific signaling pathways for Gly-Gly-Met have not been elucidated, its structure suggests potential interactions with cellular machinery. The methionine residue is of particular interest due to its role in the c-Met signaling pathway. The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and morphogenesis.[4][5][6][7][8] Dysregulation of the HGF/c-Met pathway is implicated in cancer development and metastasis.[4][5][8]

It is plausible that Gly-Gly-Met, or its metabolites, could modulate the activity of the c-Met receptor or other related pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated for Gly-Gly-Met, drawing parallels to the known c-Met pathway.

Hypothetical Signaling Pathway for Gly-Gly-Met

References

- 1. Glycylmethionine - Wikipedia [en.wikipedia.org]

- 2. Met of glycine | PPSX [slideshare.net]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Structural and Functional Insight Into the Glycosylation Impact Upon the HGF/c-Met Signaling Pathway [frontiersin.org]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]

- 8. sinobiological.com [sinobiological.com]

H-Gly-Gly-Met-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Met-OH (Glycyl-glycyl-L-methionine). The document covers its physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential, though not yet fully elucidated, biological significance. This guide is intended to serve as a valuable resource for researchers in the fields of peptide chemistry, drug discovery, and molecular biology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₇N₃O₄S | PubChem CID: 7010486 |

| Molecular Weight | 263.32 g/mol | PubChem CID: 7010486 |

| Theoretical Isoelectric Point (pI) | ~5.68 | Calculated |

| Solubility | Predicted to be soluble in aqueous solutions. | Based on peptide solubility prediction principles[1]. Peptides with a high proportion of hydrophilic residues and a net charge at a given pH tend to be soluble in aqueous buffers. |

Note on Isoelectric Point (pI) Calculation: The theoretical pI was calculated by averaging the pKa values of the ionizable groups that flank the neutral species of the peptide. The pKa values used for the calculation are approximations for the terminal amino group (~9.6), the terminal carboxyl group (~2.3), and the side chains of the amino acids. For this compound, the relevant pKa values for the zwitterionic state are the N-terminus and the C-terminus.

Synthesis and Purification

The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using High-Performance Liquid Chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS. A detailed protocol for the synthesis of this compound is provided below.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis of this compound

Materials:

-

Fmoc-Met-OH

-

Fmoc-Gly-OH

-

Rink Amide resin (or a suitable resin for C-terminal carboxylic acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., Reagent H: trifluoroacetic acid 81%, phenol (B47542) 5%, thioanisole (B89551) 5%, 1,2-ethanedithiol (B43112) 2.5%, water 3%, dimethylsulfide 2%, ammonium (B1175870) iodide 1.5% w/w)[2][3]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Methionine):

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, activate Fmoc-Met-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Glycine):

-

Deprotect the N-terminal Fmoc group of the resin-bound methionine with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF and DCM.

-

Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.

-

Add the activated glycine (B1666218) to the resin and couple for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Third Amino Acid Coupling (Glycine):

-

Repeat the deprotection and coupling steps with Fmoc-Gly-OH.

-

-

Final Deprotection:

-

Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Wash the resin extensively with DMF and DCM, and finally with methanol.

-

Dry the peptide-resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The use of a specialized cocktail like Reagent H is recommended to minimize oxidation of the methionine residue[2][3][4].

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC (RP-HPLC) to obtain a high-purity product.

Experimental Protocol: RP-HPLC Purification of this compound

Materials and Equipment:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Gradient Elution: Inject the peptide solution and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). The exact gradient may need to be optimized.

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization

The identity and purity of the synthesized this compound peptide are confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, confirming its identity.

Experimental Protocol: Mass Spectrometry of this compound

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Mass: The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 264.10 g/mol .

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. The fragmentation of tripeptides typically results in a series of b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively[5][6]. The expected fragmentation pattern for this compound would confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the peptide.

Experimental Protocol: ¹H NMR of this compound

-

Solvent: Deuterated water (D₂O) or a mixture of H₂O/D₂O.

-

Expected Chemical Shifts:

-

Glycine (α-CH₂): Resonances for the two glycine alpha-protons are expected in the range of 3.8-4.2 ppm.

-

Methionine (α-CH): A multiplet around 4.3-4.6 ppm.

-

Methionine (β-CH₂ and γ-CH₂): Multiplets in the range of 1.9-2.2 ppm.

-

Methionine (S-CH₃): A singlet around 2.1 ppm.

-

Amide Protons (NH): If not exchanged in D₂O, these would appear as multiplets in the region of 7.5-8.5 ppm.

-

Biological Significance and Potential Applications

To date, there is a lack of direct experimental evidence defining the specific biological functions of the this compound tripeptide. However, based on the known activities of its constituent amino acids and related short peptides, several potential areas of interest for future research can be proposed.

-

Antioxidant Activity: The presence of a methionine residue suggests potential antioxidant properties. Methionine is known to be susceptible to oxidation, and its residues in proteins can act as endogenous antioxidants by scavenging reactive oxygen species (ROS)[7][8][9]. Studies on methionine-containing dipeptides have shown that their antioxidant capacity can be influenced by the position of the methionine residue[10][11].

-

Anti-inflammatory Effects: Glycine, the most abundant amino acid in this tripeptide, has been shown to possess anti-inflammatory properties[12][13][14][15]. It can modulate the expression of inflammatory cytokines, suggesting that glycine-containing peptides might also exhibit similar activities.

-

Role in Drug Development: Short peptides are of significant interest in drug development due to their potential for high specificity and low toxicity. This compound could be explored as a lead compound or as a fragment for the design of more complex therapeutic peptides[16].

It is important to emphasize that these are potential functions based on related molecules, and dedicated research is required to elucidate the specific biological role of this compound.

Signaling Pathways and Workflows

The c-Met Signaling Pathway

The methionine residue in this compound makes the c-Met signaling pathway a relevant area of speculative interest. The c-Met receptor, a receptor tyrosine kinase, is activated by its ligand, Hepatocyte Growth Factor (HGF), and plays crucial roles in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met pathway is implicated in various cancers. While there is currently no evidence to suggest that this compound directly interacts with or modulates the c-Met pathway, understanding this pathway provides a conceptual framework for potential future investigations.

Disclaimer: The direct involvement of this compound in the c-Met signaling pathway has not been experimentally demonstrated. This diagram illustrates the general pathway for contextual understanding.

Experimental Workflow

The following diagram outlines the key stages in the synthesis, purification, and characterization of this compound.

References

- 1. lifetein.com [lifetein.com]

- 2. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. peptide.com [peptide.com]

- 5. DSpace [digital.library.adelaide.edu.au]

- 6. verifiedpeptides.com [verifiedpeptides.com]

- 7. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methionine residues as endogenous antioxidants in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glycine: The Smallest Anti-Inflammatory Micronutrient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IJMS | Free Full-Text | Glycine: The Smallest Anti-Inflammatory Micronutrient [mdpi.com]

- 16. youtube.com [youtube.com]

Glycyl-glycyl-methionine metabolic pathway

An In-depth Technical Guide on the Metabolic Pathway of Glycyl-Glycyl-Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-glycyl-methionine is a tripeptide composed of two glycine (B1666218) residues and one methionine residue. While a specific, dedicated metabolic pathway for this tripeptide is not extensively documented, its metabolic fate can be largely inferred from the well-established mechanisms of peptide and amino acid metabolism. This guide elucidates the anticipated metabolic journey of glycyl-glycyl-methionine, from its initial hydrolysis in the gastrointestinal tract to the subsequent catabolism and utilization of its constituent amino acids, glycine and methionine. This document provides a comprehensive overview of the transport mechanisms, enzymatic processes, and downstream metabolic pathways involved. Furthermore, it details relevant experimental protocols for studying tripeptide metabolism and presents quantitative data where available.

Introduction

Small peptides, including dipeptides and tripeptides, are crucial intermediates in protein digestion and absorption. They can also possess intrinsic biological activities. Glycyl-glycyl-methionine, as a tripeptide, is expected to be efficiently hydrolyzed into its constituent amino acids, which then enter their respective metabolic pathways. Understanding the complete metabolic profile of such peptides is essential for various fields, including nutrition, pharmacology, and drug development, where peptides and their derivatives are increasingly explored as therapeutic agents.

Intestinal Absorption and Hydrolysis

The initial step in the metabolism of orally ingested glycyl-glycyl-methionine occurs in the small intestine. Tripeptides are primarily handled by two mechanisms:

-

Brush Border Hydrolysis: The luminal surface of the intestinal epithelial cells is rich in peptidases. These enzymes, such as aminopeptidases and dipeptidyl peptidases, cleave the peptide bonds of glycyl-glycyl-methionine, releasing free glycine and methionine.

-

Direct Transport: A significant portion of tripeptides can be directly transported into the enterocytes via the peptide transporter 1 (PepT1). PepT1 is a high-capacity, low-affinity transporter that plays a crucial role in the absorption of di- and tripeptides. Once inside the enterocyte, intracellular peptidases rapidly hydrolyze the tripeptide into its constituent amino acids.

Studies on similar small peptides have shown that absorption in the form of di- and tripeptides can be more efficient than the absorption of free amino acids.[1]

Experimental Protocol: In Situ Intestinal Perfusion

A common method to study the absorption of peptides is the in situ intestinal perfusion technique.

Objective: To determine the rate of absorption of a specific peptide from the intestinal lumen.

Methodology:

-

Anesthetize the subject animal (e.g., rat).

-

Surgically expose the small intestine and cannulate a segment (e.g., jejunum).

-

Perfuse the cannulated segment with a solution containing the peptide of interest (glycyl-glycyl-methionine) at a known concentration and flow rate. The perfusion solution should be isotonic and contain a non-absorbable marker (e.g., phenol (B47542) red) to correct for water flux.

-

Collect the perfusate at the distal end of the segment.

-

Analyze the concentration of the peptide and the non-absorbable marker in the collected perfusate using techniques like High-Performance Liquid Chromatography (HPLC).

-

The rate of disappearance of the peptide from the perfusate represents its rate of absorption.

Metabolic Fate of Constituent Amino Acids

Following hydrolysis, the resulting glycine and methionine molecules are transported out of the enterocytes into the portal circulation and subsequently to the liver and other tissues, where they enter their respective metabolic pathways.

Glycine Metabolism

Glycine is a non-essential amino acid with diverse metabolic roles.

-

Protein Synthesis: Incorporated into numerous proteins.

-

Precursor for Biomolecules: Serves as a precursor for the synthesis of other important molecules, including:

-

Glutathione: A major antioxidant.

-

Porphyrins: A key component of hemoglobin and cytochromes.

-

Purines: Building blocks of DNA and RNA.

-

Creatine: An important molecule in energy metabolism in muscle and brain tissue.

-

-

Neurotransmitter: Glycine itself acts as an inhibitory neurotransmitter in the central nervous system.[2]

-

Catabolism: Glycine can be catabolized through three main pathways:

-

Glycine Cleavage System (GCS): The major pathway for glycine degradation in most organisms.

-

Serine Hydroxymethyltransferase (SHMT): Reversible conversion to serine.

-

D-amino Acid Oxidase Pathway: A minor pathway.

-

Methionine Metabolism

Methionine is an essential amino acid with a central role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM).

-

Protein Synthesis: The initiating amino acid in protein synthesis.

-

S-Adenosylmethionine (SAM) Synthesis: Methionine is converted to SAM, the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] This process is critical for epigenetic regulation and cellular signaling.[3]

-

Transsulfuration Pathway: Methionine, via homocysteine, is a precursor for the synthesis of cysteine. Cysteine is then used for the synthesis of glutathione, taurine, and other sulfur-containing compounds.

-

Polyamine Synthesis: SAM is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

-

Catabolism: The carbon skeleton of methionine can be converted to succinyl-CoA, which can enter the citric acid cycle for energy production.

Signaling Pathways

Both glycine and methionine, the constituent amino acids of glycyl-glycyl-methionine, are involved in cellular signaling.

Methionine and mTORC1 Signaling

Methionine availability is sensed by the cell and influences the activity of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and metabolism.[4] When methionine levels are high, S-adenosylmethionine (SAM) levels also increase. SAM binds to SAMTOR, disrupting its interaction with GATOR1 and leading to the activation of mTORC1.[4] Conversely, methionine starvation leads to mTORC1 inhibition.[4]

References

- 1. Small intestinal absorption of glycine and glycyl-glycine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, function and regulation of glycine neurotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction in human cells by metabolites derived from methionine and glucose [dspace.mit.edu]

An In-depth Technical Guide to the Spectroscopic Data of H-Gly-Gly-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the tripeptide H-Gly-Gly-Met-OH (Glycyl-glycyl-L-methionine). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, the data presented herein is a combination of theoretical predictions based on the constituent amino acids and known spectroscopic trends for small peptides. This document is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid

-

Molecular Formula: C₉H₁₇N₃O₄S

-

Molecular Weight: 263.32 g/mol

-

Canonical SMILES: CSCCC(C(=O)O)NC(=O)CNC(=O)CN

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound obtained through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Gly¹ α-CH₂ | 3.85 | s |

| Gly² α-CH₂ | 3.95 | s |

| Met³ α-CH | 4.25 | t |

| Met³ β-CH₂ | 2.10 | m |

| Met³ γ-CH₂ | 2.55 | t |

| Met³ ε-CH₃ | 2.15 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Gly¹ α-C | 43.5 |

| Gly¹ C=O | 172.0 |

| Gly² α-C | 44.5 |

| Gly² C=O | 174.5 |

| Met³ α-C | 54.0 |

| Met³ β-C | 31.0 |

| Met³ γ-C | 30.0 |

| Met³ ε-C | 15.0 |

| Met³ C=O | 177.0 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3000 | Strong, Broad | N-H stretching (amine and amide), O-H stretching (carboxylic acid) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1725 | Strong | C=O stretching (carboxylic acid) |

| ~1650 | Strong | Amide I (C=O stretching) |

| ~1540 | Strong | Amide II (N-H bending, C-N stretching) |

| 1450 - 1380 | Medium | C-H bending |

| ~1250 | Medium | Amide III (C-N stretching, N-H bending) |

| ~650 | Weak | C-S stretching |

Mass Spectrometry (MS)

Table 4: Expected m/z Values in Electrospray Ionization Mass Spectrometry (ESI-MS)

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₈N₃O₄S⁺ | 264.10 |

| [M+Na]⁺ | C₉H₁₇N₃O₄SNa⁺ | 286.08 |

| [M-H]⁻ | C₉H₁₆N₃O₄S⁻ | 262.09 |

Table 5: Predicted Major Fragmentation Ions in Tandem MS (ESI-MS/MS) of [M+H]⁺

| Ion Type | Fragment | Calculated m/z |

| b₂ | Gly-Gly | 115.05 |

| y₁ | Met | 150.06 |

| y₂ | Gly-Met | 207.08 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Experiment: 1D proton experiment with water suppression (e.g., presaturation).

-

Pulse Sequence: zgpr.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Experiment: 1D carbon experiment with proton decoupling.

-

Pulse Sequence: zgpg30.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to an internal standard (e.g., DSS) or to the residual solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for both the background and the sample.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the characteristic absorption bands.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-